7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine
Overview
Description
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-chloropyrazole with phenyl isocyanate, followed by cyclization in the presence of a base such as sodium ethoxide . The reaction is usually carried out under reflux conditions to ensure complete cyclization and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products:
- Substitution reactions yield various substituted derivatives depending on the nucleophile used.
- Oxidation and reduction reactions produce N-oxides and dihydro derivatives, respectively .
Scientific Research Applications
7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent inhibitory activity against specific enzymes.
Uniqueness: 7-Chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine is unique due to its specific substitution pattern and the presence of a chlorine atom, which enhances its reactivity and potential biological activities .
Properties
IUPAC Name |
7-chloro-3-phenyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-9-6-10-14-15-11(16(10)7-13-9)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPKMOYEGNSODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2C=NC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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